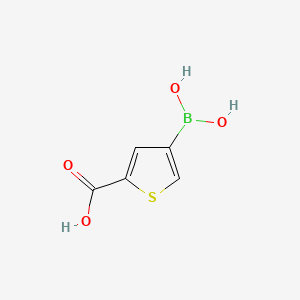

4-Boronothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-boronothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISDLMYCEQUKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657172 | |

| Record name | 4-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-91-3 | |

| Record name | 4-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Carboxythiophene-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-Boronothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Boronothiophene-2-carboxylic Acid

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound is a prime example of such a scaffold, embodying a powerful combination of functionalities within a compact heterocyclic framework. The thiophene ring itself is a well-established "privileged structure" in medicinal chemistry, present in numerous approved pharmaceuticals where it often serves as a bioisostere for a phenyl ring, modulating pharmacokinetic and pharmacodynamic properties.[1]

The true synthetic power of this molecule lies in its bifunctionality. The carboxylic acid at the 2-position offers a classical handle for amide bond formation, esterification, or conversion to other functional groups.[2] Concurrently, the boronic acid at the 4-position is a key participant in one of the most robust and versatile C-C bond-forming reactions in the synthetic chemist's toolkit: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This orthogonal reactivity allows for the sequential and controlled elaboration of the thiophene core, making this compound an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its unambiguous characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available or readily synthesized precursor, 4-bromothiophene-2-carboxylic acid. The core strategy involves a lithium-halogen exchange followed by quenching with a boron electrophile and subsequent hydrolysis.

Experimental Workflow Diagram

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This protocol describes a representative method based on established organometallic transformations.

Step 1: Preparation of the Starting Material: 4-bromothiophene-2-carboxylic acid

While commercially available, 4-bromothiophene-2-carboxylic acid can be synthesized if necessary. A common route involves the direct bromination of thiophene-2-carboxylic acid. However, this can lead to mixtures of isomers. A more regioselective synthesis is often preferred. For the purpose of this guide, we will assume the starting material, 4-bromothiophene-2-carboxylic acid, is obtained from a commercial source.[5][6]

Step 2: Lithiation and Borylation of 4-bromothiophene-2-carboxylic acid

Causality Behind Experimental Choices:

-

Reagent: Lithium diisopropylamide (LDA) is used as the strong, non-nucleophilic base. Two equivalents are necessary: the first deprotonates the acidic carboxylic acid proton, and the second is required for the subsequent lithium-halogen exchange.

-

Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediates.

-

Boron Source: Triisopropyl borate is used as the boron electrophile. Its bulky isopropoxy groups help to prevent the formation of over-boronated species.

-

Workup: Acidic workup with aqueous HCl is crucial to protonate the carboxylate and hydrolyze the resulting boronate ester to the desired boronic acid.

Protocol:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 4-bromothiophene-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (2.1 eq) in THF to the reaction mixture via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by adding 2M aqueous HCl until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization of this compound

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is employed.

Summary of Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR | Thiophene H (C3-H) | ~7.8 - 8.0 ppm | Doublet, J ≈ 1.5 Hz |

| Thiophene H (C5-H) | ~8.1 - 8.3 ppm | Doublet, J ≈ 1.5 Hz | |

| Carboxylic Acid (COOH) | >12 ppm | Broad singlet, exchangeable with D₂O | |

| Boronic Acid (B(OH)₂) | ~8.4 ppm | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Carbonyl (C=O) | ~165 - 170 ppm | |

| Thiophene C-B (C4) | ~130 - 135 ppm | Signal may be broad due to quadrupolar relaxation of Boron | |

| Thiophene C-COOH (C2) | ~140 - 145 ppm | ||

| Thiophene C-H (C3, C5) | ~130 - 140 ppm | ||

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad, characteristic of H-bonded dimers[7][8] |

| C=O Stretch (Carbonyl) | 1680-1710 cm⁻¹ | Strong, sharp[8] | |

| B-O Stretch (Boronic Acid) | 1330-1380 cm⁻¹ | Strong | |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | [9] | |

| Mass Spec (ESI-) | [M-H]⁻ | m/z = 170.99 | Calculated for C₅H₄BO₄S⁻ |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The two thiophene protons will appear as distinct doublets with a small coupling constant characteristic of meta-coupling on a thiophene ring. The carboxylic acid proton appears as a very downfield, broad singlet which disappears upon addition of a drop of D₂O.[10] The boronic acid protons also appear as a broad, exchangeable singlet.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is typically observed in the 165-180 ppm range.[10] The four carbons of the thiophene ring will have distinct signals, though the carbon directly attached to the boron atom may appear broadened due to the quadrupolar nature of the boron nucleus.

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. The most prominent feature is the extremely broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region.[11][12] A strong, sharp absorption for the C=O stretch will be present around 1700 cm⁻¹. A strong band corresponding to the B-O stretch is also expected.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. In negative ion electrospray ionization (ESI-), the molecule will readily deprotonate to give an [M-H]⁻ ion with a mass-to-charge ratio (m/z) that can be measured with high accuracy.[13]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a versatile substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate.[4]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organohalide (R-X) to a Pd(0) complex. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex.[3] The final step is reductive elimination, which forms the desired C-C bond (R-R') and regenerates the active Pd(0) catalyst. The tolerance of this reaction to a wide variety of functional groups, including the carboxylic acid present in our title compound, makes it exceptionally powerful for late-stage diversification in drug development programs.[14]

Conclusion

This compound stands as a testament to the power of strategic functionalization in modern organic synthesis. Its preparation via a robust and scalable lithiation-borylation sequence provides access to a highly valuable building block. The orthogonal nature of its carboxylic acid and boronic acid moieties allows for precise and sequential modifications, enabling the efficient construction of novel chemical entities for pharmaceutical and materials science applications. The analytical techniques detailed herein provide a self-validating system to ensure the structural integrity and purity of this key synthetic intermediate.

References

-

BenchChem. (2025). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. Benchchem. 1

-

NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Link

-

Al-Busaidi, J. K., et al. (2018). Boron chemicals in diagnosis and therapeutics. Molecules, 23(10), 2345. Link

-

Ciba-Geigy AG. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents. Link

-

Goldsmith, C. R., et al. (2002). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. The Journal of Organic Chemistry, 67(16), 5588–5594. Link

-

Bayer AG. (2020). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Link

-

Scripps Research Institute. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. GEN Edge. Link

-

Ilies, M., et al. (2018). New derivatives of 2-thiophene carboxylic acid: synthesis, structure and antimicrobial studies. Farmacia, 66(2), 237-245. Link

-

Organic Chemistry Portal. Suzuki Coupling. Link

-

ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Link

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3247. Link

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Elshaarawy, R. F. M., et al. (2014). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für anorganische und allgemeine Chemie, 640(6), 1203-1207. Link

-

Lab-Chemicals.Com. This compound. Link

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Link

-

Johnson & Johnson. (2008). Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Google Patents. Link

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Link

-

Ube Industries. (1981). Process for preparing thiophene derivatives. Google Patents. Link

-

Reynolds, J. R., et al. (2019). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Link

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Link

-

Schmedes, C. M., et al. (2013). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Journal of Chromatography B, 928, 71-79. Link

-

Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Link

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Link

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry, 289(30), 20583–20593. Link

-

Santa Cruz Biotechnology. 4-bromothiophene-2-carboxylic acid. Link

-

MaChemGuy. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. Link

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link

-

LibreTexts Chemistry. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Link

-

Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. Link

-

ResearchGate. 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. Link

-

PubChem. 4-Bromo-2-thiophenecarboxylic Acid. Link

-

Sigma-Aldrich. 2-borono-4-methylthiophene-3-carboxylic acid. Link

-

MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Link

-

NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Link

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Link

-

BLD Pharm. 4-Bromo-3-methylthiophene-2-carboxylic acid. Link

-

PubChem. 5-Boronothiophene-2-carboxylic acid. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Bromo-2-thiophenecarboxylic Acid | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS [mdpi.com]

- 14. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Data Analysis of 4-Boronothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Boronothiophene-2-carboxylic acid is a versatile building block in medicinal chemistry and materials science. A thorough understanding of its structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR data for this compound, offering field-proven insights into experimental choices and data interpretation.

Introduction: The Significance of this compound

Thiophene derivatives are key components in numerous pharmaceutical agents and functional materials.[1] The introduction of a boronic acid group at the 4-position and a carboxylic acid at the 2-position of the thiophene ring creates a molecule with unique properties and reactivity, making it a valuable synthon in drug discovery and organic electronics. Accurate structural confirmation via NMR is a critical step in ensuring the quality and reliability of this compound in downstream applications.

Fundamental Principles of NMR Analysis for Heterocyclic Boronic Acids

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ) in ¹H and ¹³C NMR spectra is highly sensitive to the electronic environment of the nuclei.[1] For this compound, the electronegativity of the sulfur, oxygen, and boron atoms, along with the aromaticity of the thiophene ring, significantly influences the chemical shifts of the ring protons and carbons.

Furthermore, ¹¹B NMR is a powerful technique for characterizing organoboron compounds. The chemical shift and signal shape in ¹¹B NMR can provide valuable information about the coordination state and geometry of the boron atom.[2][3]

Causality Behind Experimental Choices: Solvent Selection

The choice of NMR solvent is critical for obtaining high-quality spectra of boronic acids. Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or uninterpretable NMR spectra.[4][5]

-

Protic Solvents (e.g., Methanol-d₄, DMSO-d₆): These solvents are often preferred for boronic acids as they can break up the boroxine trimers through hydrogen bonding and solvent exchange with the B-OH protons.[5] This results in sharper signals and a more accurate representation of the monomeric species in solution.

-

Aprotic Solvents (e.g., Chloroform-d, Acetone-d₆): While useful for many organic compounds, these solvents may not prevent the formation of boroxines, potentially leading to broadened signals or the observation of multiple species in equilibrium.[4]

For this compound, DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and minimizes boroxine formation, while also allowing for the observation of the acidic carboxylic acid and boronic acid protons.

Detailed NMR Data Analysis

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the two thiophene ring protons.

Expected ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~7.8 - 8.2 | Doublet | ~1-2 | Deshielded by the adjacent electron-withdrawing carboxylic acid group. Coupled to H5. |

| H5 | ~8.0 - 8.4 | Doublet | ~1-2 | Deshielded by the adjacent boronic acid group and the sulfur atom. Coupled to H3. |

| COOH | ~13.0 - 13.5 | Broad Singlet | - | Typical chemical shift for a carboxylic acid proton, often broadened due to exchange.[6] |

| B(OH)₂ | ~8.0 - 8.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent; often exchanges with water in the solvent.[4] |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The coupling constant between H3 and H5 (⁴JHH) is a long-range coupling, typical for protons meta to each other in a five-membered heteroaromatic ring.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C2 (C-COOH) | ~162 - 165 | Carbonyl carbon of the carboxylic acid.[6] |

| C3 | ~130 - 135 | Thiophene ring carbon adjacent to the carboxylic acid. |

| C4 (C-B(OH)₂) | ~135 - 140 | Thiophene ring carbon attached to the boronic acid; signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| C5 | ~138 - 142 | Thiophene ring carbon adjacent to the sulfur and the boronic acid group. |

Expert Insight: The carbon attached to the boron atom (C4) often exhibits a broader signal due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes. This can sometimes make its detection challenging, requiring a higher number of scans.[1]

¹¹B NMR Spectral Analysis

¹¹B NMR is crucial for confirming the presence and nature of the boronic acid functionality.

Expected ¹¹B NMR Data:

| Boron Species | Chemical Shift (δ, ppm) | Rationale |

| Ar-B(OH)₂ | ~28 - 33 | Typical range for an sp²-hybridized aryl boronic acid.[2][3] The signal is often broad. |

| Boroxine (ArBO)₃ | ~33 - 36 | The cyclic trimeric anhydride, if present, resonates at a slightly lower field than the corresponding boronic acid.[3] |

A single, broad peak in the region of 28-33 ppm in the ¹¹B NMR spectrum is a strong indicator of the presence of the desired aryl boronic acid.

Experimental Protocols

Step-by-Step NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In this case, a cross-peak between the signals for H3 and H5 would definitively confirm their coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This would confirm the assignments of C3/H3 and C5/H5.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is useful for assigning the quaternary carbons (C2 and C4) by observing correlations from H3 and H5 to these carbons.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-faceted approach, utilizing ¹H, ¹³C, and ¹¹B NMR spectroscopy. Careful consideration of experimental parameters, particularly solvent choice, is crucial for obtaining high-quality, interpretable data. By systematically analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques when necessary, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their scientific endeavors.

References

-

Journal of Chemical Education. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

J-Stage. ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

-

Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Journal of the Oriental Chemical Society. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Properties of 4-Boronothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural and Functional Significance of 4-Boronothiophene-2-carboxylic acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure is unique, featuring a thiophene ring—an aromatic heterocycle known for its diverse biological activities—functionalized with two critical moieties: a carboxylic acid and a boronic acid.[1][2] The carboxylic acid group is a common pharmacophore in numerous drugs, while the boronic acid group acts as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, and as a bioisostere for carboxylic acids capable of forming reversible covalent bonds with biological targets.[1][3][4]

This dual functionality makes it a valuable building block for creating complex molecules with potential therapeutic applications, from anticancer to antibacterial agents.[1][5] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and studying its interactions in complex chemical and biological systems. This guide provides a detailed analysis of the core spectroscopic signatures of this compound, grounded in established principles and supported by data from analogous structures.

Molecular Architecture and Its Spectroscopic Implications

The spectroscopic profile of this compound is a direct consequence of its constituent parts: the thiophene core, the C2-carboxylic acid, and the C4-boronic acid. Both substituents are electron-withdrawing, which significantly influences the electronic environment of the thiophene ring and, consequently, its spectral output.

Caption: Relationship between molecular structure and key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two thiophene protons and the labile protons of the carboxylic and boronic acid groups. Due to the compound's polarity and the presence of exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent.

-

Thiophene Protons: The two protons on the thiophene ring (H-3 and H-5) will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their precise chemical shifts are influenced by the strong electron-withdrawing nature of both substituents.

-

Carboxylic Acid Proton: The proton of the -COOH group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often greater than 12 ppm.[6][7] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Boronic Acid Protons: The two protons of the -B(OH)₂ group are also labile and will likely appear as a broad singlet. Their chemical shift can be variable and is sensitive to concentration and the presence of water.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics |

| Thiophene H-3 | ~8.0 - 8.4 | Singlet / Doublet | Downfield due to adjacent -COOH |

| Thiophene H-5 | ~8.2 - 8.6 | Singlet / Doublet | Downfield due to adjacent -B(OH)₂ |

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | Very deshielded, exchangeable with D₂O |

| Boronic Acid (-B(OH)₂) | Variable (e.g., 6-8) | Broad Singlet | Exchangeable, position is concentration-dependent |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbons directly attached to the substituents (C-2 and C-4) will have their chemical shifts significantly influenced by them.

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 δ.[6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |

| Carboxyl (C=O) | ~165 - 170 | Downfield, characteristic of carboxylic acids.[6] |

| Thiophene C-2 | ~140 - 150 | Attached to -COOH group |

| Thiophene C-3 | ~125 - 135 | Aromatic CH |

| Thiophene C-4 | ~130 - 140 (Broad) | Attached to Boron, signal may be broad due to quadrupolar relaxation |

| Thiophene C-5 | ~135 - 145 | Aromatic CH |

Boron-11 (¹¹B) NMR Spectroscopy

¹¹B NMR is specific for the boron nucleus and is crucial for characterizing the boronic acid moiety. For a trigonal planar boronic acid, a single, relatively broad signal is expected in the range of δ 19-30 ppm. The chemical shift and peak width can provide insights into the coordination state of the boron atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a dry solvent is critical to minimize the exchange of labile -OH protons.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a spectral width of at least 16 ppm is recommended to ensure the acidic proton is observed.

-

Confirmation (Optional): To confirm the assignment of exchangeable protons (-COOH, -B(OH)₂), add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons should diminish or disappear.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups and is excellent for identifying their presence.

-

O-H Stretching: The most prominent feature will be a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[6][8] This is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The O-H stretches from the boronic acid group will be superimposed within this region.

-

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹.[9] Its position at a slightly lower frequency is indicative of conjugation with the thiophene ring and hydrogen bonding.

-

B-O Stretching: A strong, characteristic absorption for the B-O single bond stretch is typically found in the 1330-1380 cm⁻¹ region.

-

Thiophene Ring Vibrations: A series of medium-to-sharp peaks between 1400-1600 cm⁻¹ correspond to C=C aromatic stretching vibrations.[10] C-S stretching modes can be observed at lower wavenumbers (e.g., 700-850 cm⁻¹).[10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic & Boronic Acid) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium-Strong |

| B-O Stretch (Boronic Acid) | 1330 - 1380 | Strong |

| C-H Bending (Thiophene Ring) | 800 - 1000 | Medium |

| C-S Stretch (Thiophene Ring) | 700 - 850 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and press arm thoroughly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.[12][13]

The thiophene ring is a conjugated system, and its π → π* transitions are expected to produce strong absorption bands in the UV region. The presence of the electron-withdrawing carboxylic acid and boronic acid groups, which extend the conjugation, will likely shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted thiophene. A weak n → π* transition associated with the carbonyl group may also be observed.[9]

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | ~260 - 290 | Methanol or Acetonitrile |

| n → π | ~200 - 215 | Methanol or Acetonitrile |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or acetonitrile. The solvent should not absorb in the region of interest.[12]

-

Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Dilution: Prepare a dilute solution (e.g., ~10-20 µg/mL) from the stock solution appropriate for UV-Vis analysis.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to zero).

-

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from approximately 400 nm down to 190 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[14]

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.

-

Isotopic Pattern: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This will result in a characteristic M+ and M-1 pattern for boron-containing fragments, which is a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45) to form an acylium ion.[15][16] The carbon-boron bond can also cleave.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

Analysis: Identify the molecular ion peak and analyze the major fragment ions and isotopic patterns.

Stability and Handling for Spectroscopic Analysis

The chemical nature of boronic acids requires careful handling to ensure the integrity of the sample and the accuracy of spectroscopic data.

-

Protodeboronation: The carbon-boron bond can be cleaved under harsh acidic or basic conditions.[17] Therefore, sample preparation should be performed under neutral or near-neutral pH conditions.

-

Oxidation: Boronic acids are susceptible to oxidation.[17][18] Long-term exposure to air should be avoided. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[17]

-

Anhydride Formation: Like other boronic acids, this compound can undergo dehydration to form oligomeric anhydrides (boroxines). This can affect solubility and may introduce additional peaks in IR and NMR spectra. Using fresh samples or those stored properly in a desiccator is advisable.

Caption: General workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. The combination of a highly deshielded carboxylic acid proton signal in ¹H NMR, a characteristic carbonyl carbon in ¹³C NMR, a broad O-H and strong C=O stretch in the IR spectrum, and a π → π* transition in the UV-Vis spectrum provides a definitive fingerprint for this molecule. Coupled with mass spectrometry to confirm the molecular weight and boron isotopic pattern, these methods provide researchers with the robust analytical data required for confident use of this versatile compound in synthesis and drug discovery.

References

- BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem Technical Support.

- X-MOL. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.

- Halliwell, C. (Ed.). (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- ResearchGate. (2025).

- SpectraBase. (n.d.).

- Rainey, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Liu, D., et al. (2017).

- ResearchGate. (n.d.).

- Thermo Fisher Scientific. (n.d.). Thiophene-2-boronic acid, 97%.

- Gomes, P., et al. (2021).

- NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Chemistry LibreTexts. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.

- ChemicalBook. (n.d.). 4-Bromothiophene-2-carboxaldehyde(18791-75-8) 1H NMR spectrum.

- Thermo Fisher Scientific. (n.d.). Thiophene-2-boronic acid, 97% 1 g.

- Wipf, P. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh.

- Lab-Chemicals.Com. (n.d.). This compound.

- PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- Chemistry LibreTexts. (2023). 12.

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?

- Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube.

- PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.

- Santa Cruz Biotechnology. (n.d.). 4-bromothiophene-2-carboxylic acid.

- Dowd, C. S., et al. (2004). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. PubMed.

- PubChem. (n.d.). 5-Boronothiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2-borono-4-methylthiophene-3-carboxylic acid.

- MDPI. (n.d.).

- PubChem. (n.d.). 4-Bromo-2-thiophenecarboxylic Acid.

- ResearchGate. (n.d.).

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- SpectraBase. (n.d.). Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum.

- ChemicalBook. (n.d.).

- PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- ResearchGate. (2021).

- Balzarini, J., et al. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. pnas.org [pnas.org]

The Anticipated Solid-State Architecture of 4-Boronothiophene-2-carboxylic Acid: A Predictive Guide for Drug Development

Abstract

4-Boronothiophene-2-carboxylic acid stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. As a bifunctional thiophene derivative, it incorporates both a carboxylic acid and a boronic acid group, functionalities renowned for their roles in directing intermolecular interactions and serving as key pharmacophores.[1][2] This technical guide addresses the current void in experimental crystallographic data for this compound by providing a comprehensive, predictive analysis of its likely crystal structure. By synthesizing established principles of supramolecular chemistry with data from analogous structures, we offer a robust hypothesis for its solid-state arrangement, guiding future experimental characterization and application in drug design.

Introduction: The Rationale for a Predictive Structural Analysis

The development of novel therapeutic agents increasingly relies on a deep understanding of molecular structure and intermolecular interactions.[1] this compound is a prime candidate for applications in drug discovery, leveraging the biological activity associated with both boronic acids and thiophene-based compounds.[1][3][4] Boronic acids are recognized as bioisosteres of carboxylic acids and are integral to several FDA-approved drugs, primarily for their ability to form reversible covalent bonds with biological targets.[2] The thiophene moiety, a common scaffold in pharmaceuticals, offers a versatile platform for chemical modification.[3][5]

Despite its potential, a definitive crystal structure for this compound has yet to be reported in the Cambridge Structural Database (CSD) or other public repositories. In the absence of direct experimental evidence, predictive modeling becomes an invaluable tool.[2][6] Such an approach, grounded in the known behaviors of its constituent functional groups, allows researchers to anticipate key structural features, including hydrogen bonding motifs, molecular packing, and potential for polymorphism. This guide aims to provide that predictive framework.

Predicted Molecular Geometry and Conformation

The molecular structure of this compound is expected to be largely planar. The thiophene ring provides a rigid core. The boronic acid group, B(OH)₂, has a trigonal planar geometry around the sp²-hybridized boron atom, which possesses a vacant p-orbital.[7][8] Similarly, the carboxylic acid group, -COOH, is also planar. The primary conformational flexibility will arise from the rotation around the C-C and C-B single bonds connecting these functional groups to the thiophene ring. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance while potentially allowing for intramolecular interactions.

Supramolecular Synthon Analysis: Predicting the Hydrogen Bonding Network

The crystal packing of this compound will be dominated by a network of strong hydrogen bonds established by its two functional groups. Based on the well-documented behavior of carboxylic acids and boronic acids in the solid state, we can predict the primary supramolecular synthons.[9][10][11]

The Carboxylic Acid Dimer: A High-Probability Motif

Carboxylic acids almost universally form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds.[12] This is a highly robust and predictable interaction. The crystal structure of the parent compound, thiophene-2-carboxylic acid, confirms this, showing that the molecules are linked by hydrogen bonds to form these characteristic dimers.[13] It is therefore highly probable that this compound will also exhibit this dimeric motif.

The Boronic Acid Dimer and Inter-Dimer Linkages

Arylboronic acids also have a strong tendency to form hydrogen-bonded dimers via their -B(OH)₂ groups.[10] The crystal structure of phenylboronic acid, for example, consists of two independent molecules linked by a pair of O-H···O hydrogen bonds.[7][8][14] These dimeric units are further connected to other dimers through additional hydrogen bonds, creating an extended layered network.[8][14]

For this compound, the presence of both functional groups suggests a complex and robust hydrogen-bonding network. It is plausible that the primary interaction will be the formation of the carboxylic acid dimer, with the boronic acid groups then mediating the linkage of these dimers into sheets or a three-dimensional framework.

The workflow for these interactions can be visualized as a hierarchical assembly process:

Caption: Predicted supramolecular assembly of this compound.

Predicted Crystal Packing

The overall crystal packing will be a consequence of the interplay between the strong hydrogen bonding and weaker interactions, such as π-π stacking of the thiophene rings. Given the planar nature of the molecule and the formation of hydrogen-bonded sheets, a layered structure is a strong possibility. The boronic acid and carboxylic acid groups will likely be oriented to maximize hydrogen bonding within these layers, while the thiophene rings could engage in stacking interactions between the layers.

The Role of Computational Crystal Structure Prediction (CSP)

Modern computational methods for Crystal Structure Prediction (CSP) offer a powerful avenue for exploring the potential crystal structures of a molecule in the absence of experimental data.[2][6] These methods work by generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

A typical CSP workflow for this compound would involve:

-

Conformational Analysis: Determining the low-energy conformations of the isolated molecule.

-

Crystal Packing Generation: Using the low-energy conformers to generate a vast number of hypothetical crystal structures in various common space groups.

-

Lattice Energy Minimization: Optimizing the geometry of these hypothetical structures and calculating their relative lattice energies using force fields or quantum mechanical methods.

-

Analysis of Predicted Structures: Examining the most stable predicted structures to identify recurring hydrogen bonding motifs and packing arrangements.

This computational approach can provide valuable insights into the likely crystal structure and the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[2][6]

Caption: A generalized workflow for computational Crystal Structure Prediction (CSP).

Experimental Validation: A Roadmap

While this guide provides a theoretically grounded prediction, experimental validation is the ultimate goal. The following steps outline a protocol for determining the crystal structure of this compound.

Synthesis and Purification

The synthesis of this compound would likely proceed through a multi-step route, potentially involving the bromination of a thiophene precursor followed by lithiation and reaction with a trialkyl borate, and subsequent carboxylation.[1][15] High purity is crucial for obtaining single crystals suitable for X-ray diffraction. Recrystallization from an appropriate solvent system would be the final purification step.

Single Crystal Growth

Growing diffraction-quality single crystals is often a trial-and-error process. Common techniques that could be employed include:

-

Slow Evaporation: Dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion: Placing a solution of the compound in a vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: Slowly cooling a saturated solution of the compound.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. The experiment would yield the unit cell parameters, space group, and atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Implications for Drug Development and Materials Science

A definitive understanding of the crystal structure of this compound has significant implications. For drug development, it would inform on:

-

Solid-State Properties: Influencing solubility, dissolution rate, and stability, which are critical parameters for formulation.

-

Polymorph Screening: A validated crystal structure serves as the benchmark for identifying and characterizing different polymorphic forms.

-

Structure-Activity Relationship (SAR) Studies: Providing the precise geometry for computational docking studies and the rational design of more potent analogs.

In materials science, the robust hydrogen-bonding capabilities of this molecule make it an attractive building block for the design of supramolecular assemblies, such as co-crystals and metal-organic frameworks (MOFs), with tailored properties for applications in catalysis, sensing, and gas storage.

Conclusion

While the experimental crystal structure of this compound remains to be determined, a comprehensive analysis of its constituent functional groups and related known structures allows for a strong predictive model of its solid-state architecture. We anticipate a structure dominated by robust hydrogen-bonded dimers of both the carboxylic acid and boronic acid moieties, leading to the formation of extended two- or three-dimensional networks. This predictive guide serves as a foundational resource for researchers in the pharmaceutical and materials science fields, providing a framework for future experimental investigations and highlighting the potential of this versatile molecule. The application of computational CSP methods, followed by targeted synthesis and single-crystal X-ray diffraction, will ultimately validate and refine the structural hypotheses presented herein.

References

- 1. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]

Unlocking the Potential of Thiophene Boronic Acids: A Computational Guide for Drug Discovery

Introduction: The Rising Prominence of Thiophene Boronic Acids

Thiophene boronic acids and their derivatives have emerged as a versatile and highly valuable class of compounds in modern medicinal chemistry.[1] The thiophene ring, an isostere of benzene, imparts unique electronic properties and metabolic stability, while the boronic acid moiety serves as a key pharmacophore capable of forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.[2][3] This unique reactivity profile has positioned thiophene boronic acids as promising candidates for the development of potent and selective inhibitors for a range of therapeutic targets, including β-lactamases, proteasomes, and other serine hydrolases.[4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies employed to investigate and harness the therapeutic potential of thiophene boronic acids. We will delve into the theoretical underpinnings and practical applications of quantum chemical calculations, molecular docking, and molecular dynamics simulations, offering field-proven insights to accelerate the rational design of novel drug candidates.

Part 1: Elucidating Intrinsic Properties with Quantum Chemical Calculations

Understanding the fundamental electronic structure, stability, and reactivity of thiophene boronic acids is paramount for successful drug design. Density Functional Theory (DFT) has become the workhorse for these investigations, providing a robust balance between computational cost and accuracy.[6]

The Causality Behind Method Selection: Why DFT?

DFT is particularly well-suited for studying thiophene boronic acids due to its ability to accurately model the electron-rich nature of the thiophene ring and the unique electronic environment of the boron atom. The choice of functional and basis set is critical for obtaining reliable results. For thiophene derivatives, hybrid functionals such as B3LYP often provide a good description of their electronic properties.[7][8][9][10] When paired with a Pople-style basis set like 6-31G(d,p) , this level of theory offers a computationally efficient yet accurate means to explore the molecular landscape.[11][12] For more demanding calculations, such as those involving excited states or complex reaction mechanisms, more advanced functionals like CAM-B3LYP or ωB97XD may be employed.[1][13]

A Self-Validating DFT Workflow

A rigorous and self-validating DFT protocol is essential for generating trustworthy data. The following step-by-step methodology outlines a standard workflow for characterizing thiophene boronic acids.

Experimental Protocol: DFT Characterization of a Thiophene Boronic Acid

-

Structure Preparation:

-

Build the 3D structure of the thiophene boronic acid molecule using a molecular editor.

-

Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting conformation.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step locates the minimum energy conformation of the molecule on the potential energy surface.[14]

-

-

Frequency Calculation:

-

Conduct a frequency calculation at the same level of theory as the geometry optimization.

-

Validation Check: Confirm that the optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, necessitating further optimization.[14]

-

-

Property Calculations:

-

On the optimized geometry, perform single-point energy calculations to determine various electronic properties.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.[15][16][17]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. This is crucial for understanding intermolecular interactions.[15]

-

Reactivity Descriptors: Calculate global reactivity descriptors such as chemical hardness, softness, and electrophilicity index from the HOMO and LUMO energies to quantify the molecule's reactivity.[16]

-

Sources

- 1. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 2. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Docking of Large Libraries for the Discovery of Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inpressco.com [inpressco.com]

- 10. researchgate.net [researchgate.net]

- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers [pubmed.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

theoretical properties of 4-Boronothiophene-2-carboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 4-Boronothiophene-2-carboxylic acid

This technical guide provides a comprehensive theoretical analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. Boronic acids are recognized for their unique electronic characteristics and their role as bioisosteres of carboxylic acids, which has led to their incorporation into several FDA-approved drugs.[1] This document outlines a computational investigation employing Density Functional Theory (DFT) to elucidate the core theoretical properties of this compound. The proposed study will encompass a detailed analysis of the molecule's optimized geometry, electronic structure, spectroscopic signatures, and chemical reactivity. The insights generated from this theoretical framework are intended to guide further experimental work and accelerate the application of this compound in drug development and other advanced materials.

Introduction: The Significance of Boron-Containing Heterocycles

The incorporation of boron into organic molecules, particularly in the form of boronic acids, has emerged as a powerful strategy in drug discovery.[2] Boronic acids exhibit a unique combination of stability, versatile reactivity, and low toxicity, making them attractive pharmacophores.[1] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling unique interactions with biological targets.[1] A notable example is Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid moiety, which was the first of its kind to be approved by the FDA for the treatment of multiple myeloma.[1][2]

Thiophene-based compounds, on the other hand, are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The fusion of a boronic acid group with a thiophene carboxylic acid scaffold in this compound presents a molecule with intriguing potential. The carboxylic acid group can be crucial for interacting with biological targets, while the boronic acid can serve as a bioisostere, potentially improving pharmacological properties.[5][6]

This guide proposes a comprehensive theoretical investigation into the properties of this compound using computational chemistry. Such in silico studies are pivotal in the early stages of drug discovery for predicting molecular behavior and guiding synthetic efforts.[7]

Proposed Computational Methodology: A DFT-Based Approach

To thoroughly investigate the theoretical properties of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed to study the electronic structure and properties of various organic molecules, including thiophene derivatives.[3][4][8][9]

Computational Protocol

A step-by-step methodology for the theoretical analysis is outlined below:

-

Structure Optimization: The initial 3D structure of this compound will be built and subjected to geometry optimization.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed.

-

Electronic Property Analysis: Key electronic properties will be calculated from the optimized geometry.

-

Spectroscopic Simulation: IR, Raman, and NMR spectra will be simulated based on the optimized structure and electronic properties.

-

Reactivity Analysis: Chemical reactivity descriptors will be calculated to predict the molecule's behavior in chemical reactions.

Figure 1: Proposed computational workflow for the theoretical analysis of this compound.

Software and Theoretical Level

The proposed calculations will be performed using a widely recognized quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended in conjunction with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules.[9]

Theoretical Properties of this compound

The following sections detail the specific theoretical properties to be investigated.

Molecular Geometry

The optimized molecular structure will provide crucial information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties, which in turn influence its interaction with biological targets.

| Parameter | Expected Value (Å or °) |

| C-S Bond Lengths | ~1.7 - 1.8 Å |

| C=C Bond Lengths | ~1.35 - 1.45 Å |

| C-B Bond Length | ~1.55 Å |

| C=O Bond Length | ~1.2 Å |

| O-H Bond Length | ~0.97 Å |

| Thiophene Ring Angles | ~110 - 112° |

| Carboxylic Acid Angles | ~115 - 125° |

| Table 1: Predicted geometric parameters for this compound based on typical values for similar structures. |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[3][4][8]

Figure 2: Conceptual diagram of HOMO-LUMO energy gap.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other molecules, including biological receptors.

Spectroscopic Properties

Simulated spectra provide a powerful means of identifying and characterizing the molecule.

-

Infrared (IR) and Raman Spectroscopy: The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. Key vibrational modes to be analyzed include the O-H stretch of the carboxylic acid, the C=O stretch, and the B-O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical chemical shifts (¹H and ¹³C) can be compared with experimental NMR data to aid in structure elucidation and assignment of signals.

| Spectroscopic Technique | Key Predicted Signals |

| IR Spectroscopy | O-H stretch (~3000-3300 cm⁻¹), C=O stretch (~1700-1750 cm⁻¹), B-O stretch (~1300-1400 cm⁻¹) |

| ¹H NMR | Thiophene protons, Carboxylic acid proton |

| ¹³C NMR | Thiophene carbons, Carboxyl carbon |

| Table 2: Expected key signals in the simulated spectra of this compound. |

Chemical Reactivity

DFT calculations can provide several descriptors to quantify the chemical reactivity of this compound.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's overall reactivity.[8]

-

Fukui Functions: These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Expected Outcomes and Significance

The proposed theoretical investigation will provide a foundational understanding of the structural, electronic, and reactive properties of this compound. The expected outcomes include:

-

A precise, computationally-derived 3D model of the molecule.

-

Detailed insights into its electronic structure and charge distribution.

-

Simulated spectroscopic data that can aid in experimental characterization.

-

A predictive map of its chemical reactivity.

This in-depth theoretical guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science. The data and insights generated will facilitate the rational design of new drugs and materials based on the this compound scaffold.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Advent and Evolution of Thiophene Boronic Acids: A Technical Guide for the Modern Chemist

Introduction: The Thiophene Moiety and the Rise of Boronic Acids

In the landscape of modern organic chemistry, the convergence of the thiophene nucleus with boronic acid functionality has given rise to a class of reagents with profound implications for synthesis, drug discovery, and materials science. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in a vast array of pharmaceuticals and organic electronic materials due to its unique electronic properties and ability to engage in various biological interactions.[1] Boronic acids, organoboron compounds bearing a C–B bond and two hydroxyl groups, first prepared by Edward Frankland in 1860, have emerged from relative obscurity to become indispensable tools in synthetic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of thiophene boronic acids, offering a technical resource for researchers, scientists, and drug development professionals.

I. Historical Perspective: The Genesis of Thiophene Boronic Acids

The story of thiophene boronic acids is intrinsically linked to the broader history of organoboron chemistry and the development of methods to functionalize heterocycles. While the first boronic acid was synthesized in the 19th century, the specific advent of thiophene boronic acids is a more recent development, driven by the burgeoning need for versatile building blocks in the mid-20th century.[2]

Early Syntheses: A Tale of Two Isomers

The industrial importance of thiophene derivatives spurred early interest in their functionalization, making 2-thienylboronic acid one of the first heterocyclic boronic acids to be synthesized.[4] The initial routes relied on classical organometallic chemistry, primarily involving the trapping of organolithium or Grignard reagents with borate esters. These early methods, while foundational, were often hampered by the inherent instability of the target compounds.

The synthesis of 3-thienylboronic acid , however, proved to be a more formidable challenge. The preparation of the requisite 3-lithiothiophene intermediate was not reported until 1974 by Gronowitz.[5] This breakthrough was crucial, as it unlocked access to a previously elusive isomer, significantly expanding the synthetic utility of thiophene boronic acids. The early methods for accessing these key isomers are summarized below.

II. The Evolution of Synthetic Methodologies

The synthetic toolbox for accessing thiophene boronic acids has expanded dramatically from the early organometallic approaches. Modern methods offer greater efficiency, functional group tolerance, and regioselectivity.

A. Classical Organometallic Approaches

-

Grignard-based Synthesis: This method involves the formation of a thienyl Grignard reagent from a bromothiophene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis. While effective, the preparation of the Grignard reagent can sometimes be challenging.[6]

-

Lithiation-based Synthesis: The direct lithiation of thiophene or halogen-lithium exchange of halothiophenes provides a versatile route to thienyllithium species, which can then be trapped with a borate ester. This method offers good regiocontrol, particularly for the synthesis of substituted thiophene boronic acids.[7]

B. Modern Catalytic Methods

The advent of transition-metal catalysis revolutionized the synthesis of boronic acids, offering milder and more functional-group-tolerant alternatives to the classical methods.

-

Palladium-Catalyzed Miyaura Borylation: This powerful reaction involves the palladium-catalyzed cross-coupling of a halothiophene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8] The resulting boronate esters are often more stable and easier to handle than the corresponding boronic acids.[9][10]

-

Iridium-Catalyzed C-H Borylation: This cutting-edge technique allows for the direct conversion of a C-H bond on the thiophene ring to a C-B bond, offering exceptional atom economy. The regioselectivity is often governed by steric factors, providing a complementary approach to other methods.[1][11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Thiopheneboronic Acid via Grignard Reagent

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

2M Hydrochloric acid

-

Diethyl ether

-

Brine

Procedure:

-

Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere with a crystal of iodine.

-

Add anhydrous THF and a small portion of 2-bromothiophene (1.0 eq.). Once the Grignard reaction initiates, add the remaining 2-bromothiophene dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C and add triisopropyl borate (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 2M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-thiopheneboronic acid.

Protocol 2: Palladium-Catalyzed Miyaura Borylation of 2-Bromothiophene

Materials:

-

2-Bromothiophene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and Pd(dppf)Cl₂ (3 mol%).

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-